molecular formula C20H23ClFN3OS B2664100 N-(3-(dimethylamino)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1217083-99-2

N-(3-(dimethylamino)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2664100
CAS No.: 1217083-99-2
M. Wt: 407.93
InChI Key: WRAZCWMVIKEPBX-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dimethylamino group, a fluorine atom, and a benzothiazole moiety

Scientific Research Applications

N-(3-(dimethylamino)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compounds were evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties, showed the highest IC50 values for COX-1 inhibition .

Future Directions

The use of thiazole scaffolds has remarkably improved the efficacy of drugs for the treatment of various conditions such as HIV infections, various types of cancer, hypertension, schizophrenia, allergies, and also bacterial and fungal infections . This suggests that there is potential for future research and development in this area.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(dimethylamino)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves the following steps:

    Formation of the Benzothiazole Intermediate: The synthesis begins with the preparation of the benzothiazole intermediate. This is achieved by reacting 2-aminobenzothiazole with appropriate reagents under controlled conditions.

    Coupling Reaction: The benzothiazole intermediate is then coupled with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative.

    Introduction of the Dimethylamino Group: The final step involves the introduction of the dimethylamino group through a nucleophilic substitution reaction using 3-dimethylaminopropylamine. The reaction is typically carried out in an organic solvent such as dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(dimethylamino)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: 3-dimethylaminopropylamine in dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamide
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamide

Uniqueness

N-(3-(dimethylamino)propyl)-4-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is unique due to the presence of the dimethylamino group and the fluorine atom, which confer distinct chemical and biological properties. These structural features enhance its binding affinity to molecular targets and improve its stability and solubility compared to similar compounds .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-fluoro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3OS.ClH/c1-14-5-10-17-18(13-14)26-20(22-17)24(12-4-11-23(2)3)19(25)15-6-8-16(21)9-7-15;/h5-10,13H,4,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAZCWMVIKEPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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